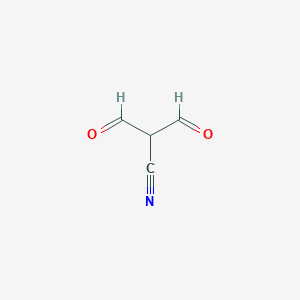

Cyanomalondialdehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-formyl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c5-1-4(2-6)3-7/h2-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAKHXXWHXXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyanomalondialdehyde and Its Derivatives

Chemo- and Regioselective Synthesis Approaches

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to minimize waste and avoid complex purification steps. For a multifunctional compound like cyanomalondialdehyde, controlling which reactive sites participate in a given transformation is crucial.

Traditional synthetic applications of this compound often involve its use in cyclization reactions with bifunctional compounds to create heterocyclic rings. researchgate.net A classic example is its role in the Friedländer synthesis, a condensation reaction between an o-amino-aldehyde or -ketone and a compound with an activated methylene (B1212753) group. In one such pathway, this compound reacts to yield 3-cyano-quinoline. vdoc.pub

Refinements to these traditional methods focus on improving reaction conditions to enhance selectivity and yield. This includes the optimization of catalysts, solvents, and temperature. For instance, while early methods might have relied on harsh conditions, modern approaches may utilize milder bases or acid catalysts to drive the reaction with greater control, preventing the formation of undesired side products. The principles behind cascade reactions, such as the Biginelli-like assembly, demonstrate how altering functional groups in reactants can direct the reaction towards a specific, desired product with high chemo- and regioselectivity. nih.gov

The search for novel precursors extends to both the synthesis of this compound itself and its utilization in building more complex molecules. Research into new synthetic methods focuses on developing efficient and selective approaches to important chemical scaffolds. nih.gov While vinamidinium salts are established synthons for heterocycles, ongoing research explores alternative starting materials that are more readily available, less toxic, or enable novel transformations. researchgate.net The development of one-pot syntheses, such as the formation of highly substituted pyrimidines from amino acid esters or nitriles, showcases the drive towards using accessible starting materials to construct complex heterocyclic systems in a single, efficient operation. researchgate.net This strategic approach to precursor selection is vital for expanding the synthetic utility of compounds like this compound.

Modern Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including improved safety, efficiency, and scalability. mt.combeilstein-journals.org These benefits are particularly relevant for reactions involving highly reactive or unstable intermediates.

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for a Reaction Involving this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer, with only small volumes reacting at any given time. sailife.com |

| Heat Transfer | Limited by the surface area-to-volume ratio of the flask; can lead to localized hot spots. | Excellent heat transfer due to high surface area-to-volume ratio of the reactor tubing. beilstein-journals.org |

| Mixing | Can be inefficient, leading to side reactions and lower yields. | Rapid and highly efficient mixing, promoting faster and cleaner reactions. beilstein-journals.org |

| Reaction Time | Defined by the duration the batch is processed. | Controlled by residence time in the reactor, allowing for precise control and optimization. tue.nl |

| Scalability | Challenging; often requires complete re-optimization of reaction parameters. scielo.br | Straightforward scale-up by running the system for a longer duration or by "numbering-up" reactors. syrris.com |

The integration of automation with chemical synthesis allows for a dramatic increase in the number of experiments that can be performed, accelerating research and development. fairlamb.group Automated platforms can perform high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal parameters. fairlamb.groupchemspeed.com For reactions involving this compound, an automated system could be programmed to vary reagent ratios, temperature, and catalysts across a 96-well plate. nih.gov

Furthermore, high-throughput systems using microdroplets can achieve reaction acceleration, with high conversions occurring in milliseconds. rsc.org This approach could be used to generate large libraries of this compound derivatives for biological screening, with the entire process of synthesis and collection integrated and automated. rsc.org

Table 2: Example of a High-Throughput Screening Matrix for Optimizing a Derivative Synthesis

| Well | Catalyst | Temperature (°C) | Solvent | Observed Yield (%) |

| A1 | Catalyst A | 80 | Toluene | 45% |

| A2 | Catalyst B | 80 | Toluene | 62% |

| B1 | Catalyst A | 100 | Toluene | 58% |

| B2 | Catalyst B | 100 | Toluene | 85% |

| C1 | Catalyst A | 80 | Dioxane | 51% |

| C2 | Catalyst B | 80 | Dioxane | 71% |

| D1 | Catalyst A | 100 | Dioxane | 65% |

| D2 | Catalyst B | 100 | Dioxane | 91% |

This table is a conceptual representation of a screening experiment.

Continuous flow reactors are ideal for rapid reaction optimization. syrris.com By altering flow rates, chemists can precisely control the residence time—the duration reactants spend in the heated or irradiated zone of the reactor. tue.nl This, combined with precise temperature control, allows for the fine-tuning of reaction conditions to maximize yield and minimize impurity formation. mt.com

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The application of its 12 principles is essential for developing sustainable synthetic routes for this compound and its derivatives.

Key principles applicable to this compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This favors addition and cycloaddition reactions over substitutions that generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances with little or no toxicity. skpharmteco.com This involves careful selection of precursors and reagents to avoid highly toxic materials.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible or replaced with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents). acs.org

Catalysis : The use of catalytic reagents (which are used in small amounts and can be recycled) is superior to stoichiometric reagents. yale.edu Developing catalytic cyclizations or functionalizations involving this compound aligns with this principle.

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.org Chemo- and regioselective strategies are crucial for achieving this.

Sustainable routes may involve chemoenzymatic processes, which combine the selectivity of enzymes with chemical transformations, or the use of renewable feedstocks as starting materials. hilarispublisher.comepa.gov By integrating these green chemistry principles, the environmental footprint associated with the synthesis and application of this compound can be significantly reduced. chemistryworld.com

Reaction Mechanisms and Advanced Reactivity Studies of Cyanomalondialdehyde

Mechanistic Investigations using High-Resolution Spectroscopic Techniques

The study of reaction mechanisms is crucial for understanding and optimizing chemical processes. monash.edu For a highly reactive species like cyanomalondialdehyde, in-situ spectroscopic techniques are invaluable for identifying transient intermediates and elucidating complex reaction pathways. unacademy.commt.com

In-situ Monitoring and Characterization of Reaction Intermediates

The direct observation of reactive intermediates provides critical evidence for proposed reaction mechanisms. unacademy.com Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for real-time monitoring of chemical reactions. mt.comfu-berlin.de These methods allow for the non-destructive analysis of the reaction mixture, providing structural information on the species present at any given moment. fu-berlin.dewiley.com

For instance, in reactions involving this compound, in-situ FTIR spectroscopy can track the consumption of the aldehyde and nitrile functional groups and the appearance of new vibrational bands corresponding to reaction intermediates and products. fu-berlin.dersc.org Similarly, NMR spectroscopy can provide detailed structural information about short-lived species, although its application can sometimes be challenged by the low concentrations of these intermediates. unacademy.comfu-berlin.de Mass spectrometry is another powerful technique used to detect and identify reactive intermediates, even at very low concentrations. fu-berlin.dersc.org

Table 1: Spectroscopic Techniques for In-situ Reaction Monitoring

| Spectroscopic Technique | Information Obtained | Advantages |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups | Broad applicability, can be used with probes for continuous monitoring. fu-berlin.de |

| NMR Spectroscopy | Detailed structural information | Provides comprehensive structural data on molecules in solution. fu-berlin.de |

| Mass Spectrometry | Identification of low-concentration species | High sensitivity for detecting reactive intermediates. fu-berlin.dersc.org |

| Raman Spectroscopy | Molecular fingerprint, suitable for various phases | Can monitor gases, solutions, and solids using fiber optic probes. fu-berlin.de |

Elucidation of Complex Reaction Pathways and Catalytic Cycles

By combining data from various spectroscopic methods with kinetic studies, chemists can piece together the step-by-step sequence of a reaction, known as the reaction pathway. monash.edu This includes the identification of all intermediates, transition states, and the influence of catalysts. youtube.com

In the context of this compound, understanding its reaction pathways is key to controlling the outcome of its reactions. For example, in metal-catalyzed cross-coupling reactions, the catalytic cycle involves a series of steps such as oxidative addition, transmetalation, and reductive elimination. youtube.com Spectroscopic monitoring can help identify the organometallic intermediates involved in each of these steps, providing insight into the catalyst's role and helping to optimize reaction conditions for higher yield and selectivity. wiley.comyoutube.com

Role of this compound in Cyclization Reactions with Bifunctional Compounds

This compound is a particularly useful reagent in the synthesis of heterocyclic compounds through cyclization reactions with bifunctional nucleophiles. researchgate.net These reactions take advantage of the two electrophilic aldehyde groups and the nucleophilic character that can be generated at the central carbon.

Bifunctional compounds, which possess two nucleophilic centers, can react with the two aldehyde groups of this compound to form a new ring structure. The specific type of heterocycle formed depends on the nature of the bifunctional compound used. For example, reactions with hydrazines can yield pyridazines, while reactions with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The nitrile group often remains as a substituent on the newly formed heterocyclic ring, providing a handle for further functionalization.

For example, the reaction of this compound with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, its reaction with hydrazine (B178648) derivatives can be used to synthesize various pyrazole (B372694) and pyridazine (B1198779) systems. These cyclization reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. arkat-usa.orgnih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Bifunctional Reactant | Resulting Heterocyclic System |

|---|---|

| Hydrazine | Pyridazine derivatives |

| Phenylhydrazine | N-phenylpyrazole derivatives |

| o-Phenylenediamine | Quinoxaline derivatives |

| Urea | Pyrimidine (B1678525) derivatives |

Exploration of Uncharted Reactivity and Novel Transformation Pathways

While the cyclization reactions of this compound are well-documented, research continues to explore new and uncharted areas of its reactivity. researchgate.net The unique combination of functional groups suggests the potential for novel transformations beyond simple condensations.

One area of interest is the exploration of its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. beilstein-journals.org The reactivity of the nitrile group, for instance, could be exploited in combination with the aldehyde functionalities to design new multicomponent reaction pathways.

Furthermore, the application of modern synthetic methods, such as photoredox catalysis, to reactions involving this compound could unlock novel reactivity. rsc.org Light-induced reactions can generate radical intermediates, leading to reaction pathways and products that are inaccessible under thermal conditions. rsc.org The study of these novel transformations could lead to the discovery of new heterocyclic systems with interesting biological or material properties.

Theoretical and Computational Chemistry of Cyanomalondialdehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the electronic structure and energetics of molecules like cyanomalondialdehyde. These computational methods solve the Schrödinger equation for a molecule to determine its electronic wavefunction and energy, providing a detailed picture of its properties and reactivity. ntnu.no

Density Functional Theory (DFT) Applicationsethz.chberkeley.edumdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. ossila.com It has proven to be a versatile tool for investigating various aspects of chemical systems, including the intricate details of reaction mechanisms and energy landscapes. berkeley.eduuniversiteitleiden.nl For this compound, DFT has been instrumental in exploring the impact of quantum phenomena on its behavior.

Investigation of Nuclear Quantum Effects on Energy Surfaces and Reaction Barriersethz.chberkeley.edumdpi.com

The nuclear-electronic orbital (NEO) method, which treats specific nuclei quantum-mechanically alongside the electrons, has been applied to study this compound. aip.org This approach inherently includes nuclear quantum effects, which can significantly influence energy surfaces and reaction barriers. aip.org

In the case of the hydrogen transfer in 2-cyano-malondialdehyde, calculations using constrained NEO-DFT (cNEO-DFT) have demonstrated the notable impact of proton quantum effects on the energy landscape. aip.org Compared to conventional DFT, which treats nuclei as classical particles, the cNEO-DFT method provides an extended energy surface that incorporates these quantum effects. aip.org This inclusion leads to a lower energy barrier for the hydrogen transfer and a slightly altered transition state geometry. aip.org

Further advancements, such as full-quantum cNEO-DFT where all nuclei are treated quantum-mechanically, provide a more complete picture. wisc.edu This method has been tested on the hydrogen transfer in 2-cyano-malondialdehyde, highlighting the importance of considering quantum effects for all nuclei, not just protons, in accurately describing chemical processes. wisc.eduaip.org The ground state energy in full-quantum cNEO-DFT inherently includes all vibrational zero-point energies, offering a more comprehensive understanding of the system's energetics. wisc.edu

Characterization of Transition State Structures and Energiesethz.chmdpi.com

The calculation of transition state (TS) geometries is crucial for understanding reaction mechanisms. chemrxiv.org DFT methods are frequently employed to locate and characterize these critical points on the potential energy surface. e3s-conferences.org For this compound, particularly in the context of its intramolecular hydrogen transfer, DFT calculations are essential for determining the structure and energy of the transition state.

Studies have shown that including nuclear quantum effects through methods like cNEO-DFT can refine the characterization of the transition state. aip.org For the hydrogen transfer in 2-cyano-malondialdehyde, the transition state barrier is found to be lower when proton quantum effects are included. aip.org This indicates that quantum tunneling can play a significant role in this process. The geometry of the transition state is also slightly different from that predicted by conventional DFT. aip.org The ability to accurately model these transition states provides critical kinetic information that helps in elucidating the reaction mechanism. e3s-conferences.org

| Computational Method | Key Finding for this compound | Reference |

|---|---|---|

| Constrained NEO-DFT (cNEO-DFT) | Inclusion of proton quantum effects lowers the energy barrier for hydrogen transfer and slightly alters the transition state geometry. | aip.org |

| Full-quantum cNEO-DFT | Provides a full-quantum picture by treating all nuclei quantum-mechanically, which is important for accurately describing chemical processes. | wisc.eduaip.org |

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods represent a hierarchy of quantum chemistry techniques that systematically improve upon the Hartree-Fock (HF) approximation. nih.govsolubilityofthings.com The HF method approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. quora.com Post-Hartree-Fock methods, such as configuration interaction (CI) and coupled-cluster (CC) theory, are designed to incorporate electron correlation effects, leading to more accurate predictions of molecular properties. quantumzeitgeist.com

While specific applications of these high-level methods directly to this compound are not detailed in the provided search results, they are fundamental tools in computational chemistry for obtaining highly accurate benchmarks for energies and structures. nih.govpku.edu.cn These methods are often used to validate the results obtained from more computationally efficient methods like DFT. chemrxiv.org For a molecule like this compound, post-Hartree-Fock calculations could provide a more precise determination of the electronic structure, bond lengths, and the energetics of processes like hydrogen transfer, serving as a "gold standard" for comparison.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Predictionuniversiteitleiden.nlnih.govresearchgate.netencyclopedia.pubresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that explains the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org Developed by Kenichi Fukui, this theory posits that the course of a chemical reaction is often determined by the interaction of the HOMO of one reactant with the LUMO of another. ethz.chwikipedia.org

HOMO-LUMO Interactions and Electron Transfer Mechanismsuniversiteitleiden.nlnih.govresearchgate.netresearchgate.net

The HOMO is the highest energy orbital containing electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity). numberanalytics.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept electrons (electrophilicity). ossila.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in determining a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.com

In the context of this compound, FMO theory can be used to predict its reactivity in various chemical reactions. For instance, in a reaction with a nucleophile, the interaction would be between the nucleophile's HOMO and this compound's LUMO. Conversely, in a reaction with an electrophile, the interaction would involve this compound's HOMO and the electrophile's LUMO.

Electron transfer processes are central to many chemical reactions. ethz.ch FMO theory provides a framework for understanding these mechanisms. Photoinduced electron transfer (PET), for example, can be described in terms of electron excitation from the HOMO to the LUMO upon absorption of light, followed by the transfer of this excited electron to the LUMO of an acceptor molecule. researchgate.net While specific FMO analysis data for this compound was not found in the search results, the principles of FMO theory are directly applicable to understanding its potential for engaging in electron transfer reactions. The relative energies of its HOMO and LUMO would dictate its behavior as an electron donor or acceptor in such processes.

| Molecular Orbital | Role in Reactivity | Interaction Type |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability (nucleophilic) | Interacts with the LUMO of an electrophile |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability (electrophilic) | Interacts with the HOMO of a nucleophile |

Orbital Symmetry Considerations in Pericyclic Reactions

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state, where bond breaking and formation occur simultaneously without the formation of intermediates. libretexts.org The feasibility and stereochemical outcomes of these reactions are governed by the principle of the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. libretexts.orgroaldhoffmann.com This principle states that for a concerted reaction to proceed readily, the symmetry of the molecular orbitals of the reactants must be conserved throughout the transformation into the products. roaldhoffmann.comnumberanalytics.com

Two primary theoretical frameworks are used to analyze these reactions: the Woodward-Hoffmann correlation diagram method and Frontier Molecular Orbital (FMO) theory. roaldhoffmann.comprgc.ac.in

Correlation Diagrams: This method involves constructing a diagram that connects the molecular orbitals of the reactant(s) with those of the product(s) based on the conservation of a specific symmetry element (like a mirror plane or a C2 axis) that is maintained during the reaction. roaldhoffmann.comprgc.ac.in If bonding orbitals of the ground-state reactant correlate with bonding orbitals of the ground-state product, the reaction is considered "symmetry-allowed" under thermal conditions. prgc.ac.in

Frontier Molecular Orbital (FMO) Theory: A simpler, yet powerful, approach posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comprgc.ac.in For a reaction to be symmetry-allowed, the HOMO and LUMO must have matching symmetry (i.e., their lobes must overlap in-phase) to form a new bond. numberanalytics.com

While specific experimental or computational studies on the pericyclic reactivity of this compound are not extensively documented in the literature, its structure—a conjugated system influenced by electron-withdrawing cyano and aldehyde groups—makes it an interesting candidate for such transformations. The electronic nature of these substituents would significantly lower the energy of the LUMO, making this compound a potentially reactive component in cycloaddition reactions. For an electrocyclic reaction involving the π-system of this compound, the stereochemical course (whether the ring closure is conrotatory or disrotatory) would be dictated by the symmetry of its HOMO under thermal or photochemical conditions, in accordance with the Woodward-Hoffmann rules. libretexts.orglibretexts.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. solubilityofthings.combyjus.com These analyses investigate the energy differences between various conformations to determine their relative stabilities and the energy barriers to interconversion. rsc.org

Molecular dynamics (MD) simulations provide a powerful computational method to explore the conformational landscape of a molecule over time. wikipedia.org By numerically solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes the positions and velocities of atoms, offering a view of the molecule's dynamic evolution. wikipedia.orgnih.gov This allows for the characterization of conformational changes, the exploration of potential energy surfaces, and the calculation of thermodynamic properties based on the conformational ensembles generated. dovepress.com

Exploration of Potential Energy Surfaces and Conformational Isomers

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. nih.govmuni.cz Minima on the PES correspond to stable or metastable structures (conformational isomers), while saddle points represent transition states for the interconversion between these isomers. muni.cz

Computational studies on 2-cyano-malondialdehyde (cMDA) have explored its potential energy surface, particularly concerning the intramolecular hydrogen transfer between the two oxygen atoms. aip.orgaip.org Research utilizing a full-quantum constrained nuclear–electronic orbital density functional theory (cNEO-DFT) has provided detailed insights into the geometry of the transition state for this process. This method treats all nuclei and electrons on an equal footing, which is crucial for accurately describing systems with significant nuclear quantum effects, such as hydrogen transfer. wisc.edu

The analysis of the hydrogen transfer in cMDA reveals a symmetric transition state. Key geometric parameters calculated for this transition state, which represents a critical point on the molecule's PES, are detailed in the table below. aip.org The investigation of such reactive pathways is essential for understanding the full conformational and reactive dynamics of the molecule.

| Parameter | Distance (Å) |

|---|---|

| O(1) - H | 1.226 |

| O(2) - H | 1.226 |

| O(1) - O(2) | 2.403 |

Assessment of Steric and Electronic Influences on Molecular Conformation

The conformation of a molecule is determined by a delicate balance of competing forces, primarily steric and electronic effects. wikipedia.org

Electronic Effects: These arise from the distribution of electrons in the molecule, including inductive effects, resonance (mesomerism), and dipole-dipole interactions. vaia.comresearchgate.net These forces can lead to preferences for specific conformations that maximize favorable orbital interactions or minimize electrostatic repulsion. chemrxiv.org

Steric Effects: These are repulsive forces that occur when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's potential energy. wikipedia.org Steric hindrance dictates that conformations minimizing the spatial crowding of bulky groups are generally more stable. chemrxiv.org

In this compound, the conformational preferences are strongly dictated by electronic effects. The molecule contains three powerful electron-withdrawing groups: two aldehydes (-CHO) and a nitrile (-CN). These groups create significant partial positive charges on the carbonyl carbons and the central carbon, and partial negative charges on the oxygen and nitrogen atoms. This electronic landscape favors a planar conformation stabilized by a strong intramolecular hydrogen bond between one aldehyde's oxygen and the hydrogen of the other (enol) form. This arrangement minimizes dipole-dipole repulsion and allows for favorable electronic delocalization.

While electronic effects are dominant, steric factors also play a role. Rotations around the C-C single bonds can lead to conformers where the bulky oxygen atoms and the cyano group are brought into close proximity, resulting in steric repulsion. wikipedia.org For instance, a conformation where both aldehyde groups are oriented away from the cyano group might be sterically plausible, but it would lack the significant stabilizing energy of the intramolecular hydrogen bond found in the planar enol form. Computational studies, such as the cNEO-DFT analysis of hydrogen transfer, inherently account for these effects to identify the lowest energy pathways and stable conformations on the potential energy surface. aip.orgwisc.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Cyanomalondialdehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.ipb.ptacdlabs.comsdsu.edulibretexts.orgwikipedia.orgwikipedia.org

NMR spectroscopy is the most powerful method for the structural elucidation of organic molecules, including cyanomalondialdehyde systems. stanford.edunih.gov It provides detailed information about the local environments of atoms, allowing for the deduction of connectivity and relative stereochemistry. nih.gov

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis.ipb.ptacdlabs.comsdsu.eduwikipedia.org

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. These techniques provide information on the chemical environment of each proton and carbon atom through their chemical shifts (δ), reported in parts per million (ppm). googleapis.comrsc.orgbhu.ac.in The integration of ¹H NMR signals reveals the relative number of protons in a given environment. researchgate.net

In the ¹H NMR spectrum, the aldehydic protons of this compound are expected to appear significantly downfield. For instance, the ¹H NMR spectrum of a related compound showed a broad singlet at 8.61 ppm. googleapis.com The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of neighboring protons. googleapis.comlibretexts.org For example, three-bond coupling constants (³J) between protons on adjacent sp³-hybridized carbons are typically in the range of 6-8 Hz. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. hw.ac.uk Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra generally take longer to acquire. researchgate.nethw.ac.uk The signals in a ¹³C NMR spectrum are typically singlets unless proton coupling is intentionally preserved. bhu.ac.in The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached groups and the hybridization of the carbon atom.

Interactive Data Table: Representative ¹H and ¹³C NMR Data

This table presents hypothetical but chemically reasonable NMR data for this compound based on typical values for similar functional groups.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic CH | 9.5 - 10.5 | 185 - 200 | Singlet | N/A |

| Methine CH | 4.0 - 5.0 | 40 - 60 | Singlet | N/A |

| Cyano C | N/A | 110 - 120 | N/A | N/A |

Multidimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation.acdlabs.comwikipedia.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structures of this compound derivatives by revealing correlations between different nuclei. wikipedia.orgsciopen.com These techniques spread the NMR signals over two frequency axes, which helps to resolve overlapping peaks that can occur in 1D spectra. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.netcreative-biostructure.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgslideshare.netgithub.io It is invaluable for assigning the carbon signal for each protonated carbon in the molecule. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). slideshare.netcreative-biostructure.comgithub.io It is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.ptslideshare.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is vital for determining stereochemistry. creative-biostructure.com

Interactive Data Table: Expected 2D NMR Correlations for a Hypothetical this compound Derivative

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons. |

| HSQC | ¹H – ¹³C (one bond) | Connects protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, linking molecular fragments. |

| NOESY | ¹H – ¹H (through space) | Determines the three-dimensional structure and stereochemistry. |

Automated Structure Elucidation Algorithms from Experimental NMR Data.libretexts.org

The complexity of spectral data from this compound systems can be managed using computer-assisted structure elucidation (CASE) programs. acdlabs.comacdlabs.comwikipedia.org These software tools utilize NMR data, often in conjunction with mass spectrometry data, to generate and rank possible molecular structures. stanford.eduresearchgate.net Machine learning algorithms are increasingly being developed to automate the process of structure elucidation directly from raw NMR spectra. stanford.edunih.govibm.com These algorithms can predict the presence of specific substructures and use this information to construct and rank candidate isomers, significantly speeding up the process of structural determination. stanford.edunih.gov Such automated systems can be particularly useful for complex molecules or when dealing with large datasets. rsc.org

Mass Spectrometry (MS) for Mechanistic Insights and Molecular Identification.rsc.orgrsc.orgresearchgate.netnih.govfaccts.de

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Adduct Formation.rsc.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. nih.govchemrxiv.org In ESI-MS, ions are typically formed by the addition of a proton ([M+H]⁺) or other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), to the analyte molecule. nih.govsepscience.com The formation of these adduct ions can be helpful in identifying the molecular ion peak, especially when the protonated molecule is not readily formed. sepscience.comnih.gov The ability to form various adducts is a key feature of ESI and can aid in confirming the molecular weight of the target compound. nih.govucdavis.edu

Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathways and Structural Information.rsc.orgrsc.orgresearchgate.netfaccts.de

Tandem mass spectrometry, also known as MS/MS or MSⁿ, involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. nationalmaglab.org The resulting product ions are then analyzed to reveal information about the structure of the original molecule. nationalmaglab.org

The fragmentation pathways of this compound can provide valuable structural information. For aldehydes, common fragmentation pathways include α-cleavage. wpmucdn.com The study of these fragmentation patterns can help to confirm the proposed structure and distinguish it from isomers. mdpi.comorgchemboulder.comnih.gov The ability to perform multiple stages of fragmentation (MSⁿ) in instruments like ion traps allows for even more detailed structural analysis. wikipedia.orgshimadzu.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy and confidence. fiveable.melongdom.org Unlike low-resolution mass spectrometry which measures nominal mass (integer mass), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comlabmanager.com This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic constituents (isobars). fiveable.mebioanalysis-zone.com

For this compound, the molecular formula is C₄H₃NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated.

An HRMS analysis of this compound would yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm) of error. hilarispublisher.cominnovareacademics.in This high mass accuracy confirms the elemental composition as C₄H₃NO₂, ruling out other potential formulas with the same nominal mass of 97. For example, the compound C₃H₇N₃O has a nominal mass of 97 but a distinct exact mass of 97.058911 u. HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can easily resolve these differences, making HRMS an essential tool for structural confirmation. longdom.orguni-rostock.de

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃NO₂ |

| Nominal Mass | 97 u |

| Theoretical Exact Mass | 97.01638 u |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Chromophore Analysis

Electronic spectroscopy, commonly performed using Ultraviolet-Visible (UV-Vis) spectrophotometers, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. cpur.inpressbooks.pub This technique is particularly informative for molecules containing chromophores—functional groups with valence electrons of low excitation energy that are responsible for light absorption. shu.ac.uk this compound possesses a conjugated system of π-electrons, which acts as a chromophore, making it well-suited for UV-Vis analysis. cpur.in The resulting spectrum, a plot of absorbance versus wavelength, reveals information about the molecule's electronic structure. numberanalytics.com

Analysis of Electronic Transitions (e.g., π→π, n→π) and Conjugation Effects**

The UV-Vis spectrum of this compound is characterized by electronic transitions of its n and π electrons to higher energy anti-bonding orbitals (π*). shu.ac.uk The key transitions expected are:

π → π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. bethunecollege.ac.in They are typically high-intensity absorptions. shu.ac.uk In this compound, the conjugated system formed by the aldehyde groups and the central carbon atom gives rise to these transitions. lkouniv.ac.in

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital. libretexts.org These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). shu.ac.uklibretexts.org

The extent of conjugation in a molecule significantly influences its absorption spectrum. libretexts.org Increased conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lkouniv.ac.inlibretexts.org This results in a bathochromic shift (or red shift), where the absorption maximum (λ_max) moves to a longer wavelength. smacgigworld.comazooptics.com The presence of both a cyano group (-C≡N) and aldehyde groups (-CHO) creates an extended π-system in this compound, shifting its absorption to longer wavelengths compared to non-conjugated carbonyl compounds. bethunecollege.ac.inlibretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Bonding π to Anti-bonding π* | High (ε ≈ 1,000–10,000) | Shorter Wavelength (UV) |

Vibronic Coupling and Vibrational Fine Structure in Electronic Spectra

In some high-resolution spectra of molecules, the broad electronic absorption bands exhibit a "fine structure," which consists of a series of smaller, superimposed peaks. libretexts.org This phenomenon arises from vibronic coupling, where an electronic transition is simultaneously accompanied by a change in the vibrational state of the molecule. slideshare.netyoutube.com

According to the Franck-Condon principle, electronic transitions are essentially instantaneous compared to the much slower motion of atomic nuclei. slideshare.netd-nb.info As a result, the transition is represented as a "vertical" line on a potential energy diagram. This vertical transition can originate from the ground vibrational level of the ground electronic state and terminate in various vibrational levels of the excited electronic state. libretexts.orgslideshare.net Each of these individual transitions (e.g., from v=0 to v'=0, v'=1, v'=2, etc.) can appear as a distinct peak in the fine structure, with the spacing between them corresponding to the vibrational energy levels of the excited state. d-nb.info

For a molecule like this compound, the dominant vibration coupling with the electronic transition would likely be the symmetric stretching of the conjugated carbon-carbon and carbon-oxygen bonds. d-nb.info The observation of vibrational fine structure provides detailed information about the vibrational frequencies in the electronically excited state and the change in molecular geometry upon excitation. libretexts.orgnaya.com.np The intensity of these vibronic sub-bands is governed by the overlap between the vibrational wavefunctions of the ground and excited states. youtube.comd-nb.info

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). edinst.com Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. edinst.com Symmetrical non-polar bonds often produce strong Raman signals.

The key functional groups in this compound and their expected vibrational frequencies are:

Cyano Group (C≡N): The triple bond stretch is a very strong and sharp band in both IR and Raman spectra, appearing in a characteristic region.

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretch is one of the strongest absorptions in an IR spectrum. The aldehyde C-H stretch typically appears as a pair of medium-intensity bands.

Alkene/Aromatic C-H: The C-H stretching from the vinyl hydrogen.

By analyzing the precise frequencies and intensities of these bands, detailed information about the molecular structure and electronic effects, such as conjugation, can be derived. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aldehyde C-H | C-H Stretch | 2850 - 2750 | Medium | Medium |

| Cyano (Nitrile) | C≡N Stretch | 2260 - 2220 | Strong, Sharp | Strong |

| Carbonyl (Aldehyde) | C=O Stretch | 1740 - 1720 | Very Strong | Medium |

| Alkene | C=C Stretch | 1680 - 1620 | Medium-Weak | Strong |

Advanced Applications and Integration of Cyanomalondialdehyde in Complex Chemical Systems

Cyanomalondialdehyde as a Versatile Building Block in Organic Synthesis

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. enamine.net this compound's array of reactive sites—two electrophilic aldehydes and a nucleophilic nitrile group (which can also act as an electrophile after protonation or coordination)—makes it a potent synthon for creating diverse chemical entities.

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. nih.gov They are fundamental to pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgslideshare.net this compound is a particularly reactive precursor for synthesizing heterocycles through cyclization reactions with bifunctional compounds. researchgate.net Its 1,3-dicarbonyl arrangement facilitates condensation reactions with a wide range of binucleophiles, where both aldehyde groups react to form a new ring system incorporating the nucleophile's atoms. The cyano group can either be retained as a functional handle on the resulting heterocycle or participate in the cyclization itself under certain conditions.

The reaction of this compound with various bifunctional reagents can lead to a diverse library of heterocyclic scaffolds. The table below illustrates some of the potential heterocyclic systems that can be synthesized from this versatile precursor, based on established reactivity patterns of 1,3-dicarbonyl compounds. britannica.comtubitak.gov.tr

| Bifunctional Reagent | Reagent Type | Resulting Heterocyclic System | Potential Significance |

| Hydrazine (B178648) (H₂N-NH₂) | Dinucleophile | Pyrazole (B372694) | Core structure in many pharmaceuticals (e.g., celecoxib). |

| Substituted Hydrazines | Dinucleophile | N-Substituted Pyrazoles | Allows for modulation of biological activity and physical properties. |

| Urea (H₂N(CO)NH₂) | Dinucleophile | Pyrimidine (B1678525) | Found in nucleobases (cytosine, thymine, uracil) and drugs (e.g., barbiturates). |

| Thiourea (H₂N(CS)NH₂) | Dinucleophile | Thiopyrimidine | Analogs of pyrimidines with varied biological activities. |

| Amidines (R-C(NH)NH₂) | Dinucleophile | Substituted Pyrimidines | Important class of bioactive molecules. |

| Hydroxylamine (B1172632) (NH₂OH) | Nucleophile/Electrophile | Isoxazole | Present in various anti-inflammatory and antibiotic drugs. |

| 1,2-Diamines | Dinucleophile | 1,4-Diazepine | Seven-membered rings with applications in CNS-active drugs. |

Precursor for Complex Molecular Architectures and Scaffolds

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. croucher.org.hksigmaaldrich.com The synthesis of such scaffolds is a key strategy in drug discovery and materials science, allowing for the systematic exploration of chemical space. rsc.org this compound serves as an excellent starting point for creating complex molecular architectures because the heterocyclic systems it generates (as described in 6.1.1) can themselves act as rigid, three-dimensional scaffolds.

The inherent functionality of the resulting scaffolds is a key advantage. The cyano group, if retained after cyclization, offers a site for further chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in further cycloaddition reactions. This allows for the "decoration" of the core scaffold with a variety of substituents to tune its properties, such as solubility, binding affinity for a biological target, or electronic characteristics for materials applications. croucher.org.hk This approach, where a central building block is used to create a diverse set of complex molecules, is a cornerstone of modern lead-oriented synthesis in drug discovery. rsc.org

Development of Novel Oligomeric and Polymeric Materials Utilizing this compound Derivatives

Oligomers are molecules composed of a few repeating monomer units, while polymers are made of many such units. thieme-connect.de The development of new oligomeric and polymeric materials from functional monomers is crucial for creating advanced materials with tailored properties. While specific research on the polymerization of this compound is limited, the known reactivity of its parent compound, malondialdehyde, provides strong indications of its potential. Malondialdehyde is known to be unstable and polymerizes readily, often forming fluorescent condensation polymers. researchgate.net Compounds with similar structures are also noted to be sensitive to polymerization. google.com

This tendency to polymerize stems from the high reactivity of the aldehyde groups, which can undergo condensation reactions (e.g., aldol (B89426) condensation) under various conditions to form long chains. The presence of the electron-withdrawing cyano group in this compound would significantly influence the electronic properties and reactivity of the monomer, and thus the characteristics of the resulting polymer. Derivatives of this compound could be designed to participate in various polymerization reactions, leading to novel materials.

| Polymerization Type | Potential Initiator/Condition | Resulting Polymer Structure | Potential Properties & Applications |

| Anionic Polymerization | Strong base (e.g., NaH, KOtBu) | Polyacetal-like backbone | Thermally stable materials, potential for electronic applications. |

| Condensation Polymerization | Acid or base catalysis, heat | Cross-linked networks via aldol-type reactions | Thermosetting resins, fluorescent materials, coatings. |

| Cycloaddition Polymerization | With dienes (e.g., Diels-Alder) | Polymers with heterocyclic units in the backbone | Materials with high thermal stability and specific optical properties. |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst (with suitable derivatization) | Polyolefins with functional pendants | Tunable materials for biomedical devices or specialty plastics. researchgate.net |

Functionalization and Derivatization of this compound Scaffolds for Specific Applications

Functionalization is the process of adding new functions, features, or properties to a material by modifying its surface or structure. nih.govunipi.it For scaffolds derived from this compound, functionalization is key to tailoring them for specific, high-value applications in fields like tissue engineering, diagnostics, and catalysis.

Strategies for Molecular Functionalization and Surface Modification

Once a core scaffold is created from this compound (e.g., a pyrimidine or pyrazole ring), it can be further modified using a variety of chemical strategies. These modifications can be applied to the bulk material or targeted specifically to its surface.

Molecular Functionalization involves covalently attaching bioactive molecules or other chemical groups. unipi.it For instance, a scaffold intended for tissue engineering could be functionalized with peptides like RGD (arginyl-glycyl-aspartic acid) to enhance cell attachment and proliferation. unipi.itrsc.org

Surface Modification alters the surface properties of a material without changing its bulk composition. mdpi.comrsc.org This is crucial for controlling how a material interacts with its environment. For example, dopamine (B1211576) can be used to coat a scaffold, creating a hydrophilic surface that facilitates the subsequent binding of growth factors or other proteins. rsc.org Other methods include plasma treatment to introduce hydroxyl or carboxyl groups, or the use of coupling agents like isocyanates to attach new functionalities. mdpi.com

The table below summarizes common functionalization strategies that could be applied to this compound-derived scaffolds.

| Strategy | Method | Purpose | Example Application |

| Covalent Grafting | Amide coupling, "Click" chemistry, Isocyanate reaction | Attaching specific molecules (peptides, drugs, fluorophores) | Creating targeted drug delivery systems or biosensors. rsc.orgmdpi.com |

| Surface Coating | Polydopamine deposition, Layer-by-layer assembly | Altering hydrophilicity, reducing non-specific protein binding | Improving the biocompatibility of medical implants. rsc.org |

| Plasma Treatment | Oxygen or ammonia (B1221849) plasma | Introducing reactive functional groups (e.g., -OH, -COOH, -NH₂) | Activating the surface for subsequent covalent grafting. unipi.it |

| Bioconjugation | Attachment of proteins, enzymes, or antibodies | Imparting biological recognition capabilities | Developing diagnostic assays or biocatalytic materials. |

Supramolecular Assembly and Host-Guest Chemistry with this compound-derived Systems

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. marchesanlab.com These interactions govern processes like molecular self-assembly and host-guest chemistry. croucher.org.hk

Supramolecular Assembly: This is the spontaneous organization of molecules into ordered structures. marchesanlab.com Heterocyclic scaffolds derived from this compound are excellent candidates for forming such assemblies. For example, a pyrimidine or pyrazole ring contains multiple nitrogen and potentially hydrogen atoms capable of forming specific and directional hydrogen bonds, leading to the formation of tapes, rosettes, or more complex architectures. enamine.net These ordered structures are foundational for developing liquid crystals, molecular sensors, and organic electronic materials.

Host-Guest Chemistry: This describes complexes where a larger "host" molecule encloses a smaller "guest" molecule. croucher.org.hkresearchgate.net The formation of these complexes is driven by molecular recognition. rsc.org Scaffolds derived from this compound could be designed to act as hosts or guests. By synthesizing macrocycles (large rings) from these derivatives, cavities could be created that selectively bind specific guest molecules. This has applications in drug delivery, where a toxic drug is encapsulated until it reaches its target, and in chemical separations and sensing. researchgate.netnih.gov

The potential for this compound-derived systems to engage in these interactions is driven by the functional groups and structural motifs they contain.

| Non-Covalent Interaction | Relevant Structural Feature | Potential Supramolecular Structure |

| Hydrogen Bonding | N-H and C=O groups in pyrimidine or pyrazole rings | Self-assembled tapes, sheets, or hydrogels. marchesanlab.com |

| π-π Stacking | Aromatic heterocyclic rings | Stacked columnar structures for charge transport. |

| Ion-Dipole Interactions | Nitrogen atoms interacting with metal cations | Coordination-driven self-assembly into cages or polygons. marchesanlab.com |

| Dipole-Dipole Interactions | Polar cyano group | Alignment of molecules in an electric field; affects crystal packing. |

| Host-Guest Complexation | Macrocyclic structures built from linked heterocycles | Encapsulation of small molecules for sensing or delivery. researchgate.netrsc.org |

Future Research Directions and Emerging Paradigms in Cyanomalondialdehyde Chemistry

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Cyanomalondialdehyde Research

The application of artificial intelligence and machine learning is set to revolutionize how research on this compound is conducted, from initial synthetic design to the discovery of entirely new chemical transformations. mdpi.com

Key capabilities of these AI systems include:

Retrosynthetic Analysis: AI models, often based on transformer or graph neural networks, can predict viable bond disconnections in a target derivative, suggesting potential precursors and reaction steps. mdpi.compreprints.org

Synthesizability Assessment: Before committing to laboratory work, AI tools can provide a "synthesizability score," which assesses the practical feasibility of a proposed route, ensuring that computational designs are translatable to the bench. chemical.ai

Impurity Prediction: A significant advantage is the ability of AI to predict potential side products and impurities with high accuracy, allowing chemists to proactively mitigate costly and time-consuming purification challenges. chemical.ai

Pathway Optimization: By integrating algorithms like the Monte Carlo Tree Search, these systems can evaluate and prune countless potential synthetic pathways to identify the most efficient routes based on factors like cost, step count, and the availability of starting materials. preprints.org

For the synthesis of novel this compound-based structures, these tools can accelerate the discovery cycle and reduce the risk of pursuing unfeasible molecular designs. preprints.org

The discovery of new reactions involving this compound can be dramatically accelerated by combining AI with automated high-throughput experimentation (HTE). thegauntgroup.com These platforms enable the rapid, parallel screening of numerous reaction conditions, a task that would be prohibitively slow using traditional methods. chemintelligence.comcea.fr

Self-optimizing systems that use a machine learning algorithm in a real-time feedback loop with a chemical reactor represent the next frontier. d-nb.info An ML algorithm, such as a Bayesian optimization or reinforcement learning model, can analyze the results from an initial set of experiments and then suggest the next set of conditions to perform in order to maximize a desired outcome, like reaction yield or selectivity. chemintelligence.comd-nb.info This approach balances exploring entirely new reaction conditions with exploiting promising results, preventing the system from getting stuck in a local optimum. chemintelligence.com

The core components of these advanced platforms include:

Miniaturization and Parallelization: Reactions are conducted on a micro- or nanomole scale in formats like 96-well plates, allowing hundreds or even thousands of experiments to be run simultaneously. cea.frnih.gov

Robotic Automation: Liquid handling robots and other automated instruments manage the precise dispensing of reagents, catalysts, and solvents, including those that are air-sensitive. thegauntgroup.comchemspeed.com

Rapid Online Analysis: Integrated analytical techniques, such as mass spectrometry or UPLC, provide near-instantaneous data on reaction outcomes, which is fed back to the controlling ML algorithm. thegauntgroup.comd-nb.info

Such automated platforms, sometimes referred to as "self-driving labs," can operate continuously, exploring a vast parameter space of catalysts, solvents, temperatures, and additives to uncover novel transformations for this compound. d-nb.infopurdue.edu

| AI/ML Application in this compound Research | Key Technologies & Methods | Primary Goal |

| Synthetic Route Planning | Retrosynthesis Prediction (Graph/Transformer Networks), Monte Carlo Tree Search, Synthesizability Scoring | To design novel, efficient, and practical synthetic pathways to this compound derivatives. mdpi.comchemical.aipreprints.org |

| Reaction Optimization | Deep Reinforcement Learning, Bayesian Optimization (e.g., TS-EMO algorithm) | To rapidly identify optimal reaction conditions (yield, selectivity) by intelligently exploring the parameter space. chemintelligence.comd-nb.info |

| Automated Reaction Discovery | High-Throughput Experimentation (HTE) Robots, Online Mass Spectrometry, Automated Flow Reactors | To discover entirely new chemical reactions and transformations for this compound by screening vast libraries of conditions. thegauntgroup.comnih.gov |

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

Future research will undoubtedly focus on discovering new catalytic methods to functionalize this compound, with a particular emphasis on stereoselectivity. The development of asymmetric catalytic systems is crucial for producing enantiomerically pure this compound derivatives, which are often required for applications in pharmaceuticals and materials science.

Strategies to achieve this include:

Organocatalysis: The use of small, chiral organic molecules (e.g., proline derivatives, chiral amines) as catalysts offers a powerful method for inducing stereoselectivity in reactions. numberanalytics.com

Chiral Metal Catalysis: Custom-designed chiral ligands coordinated to a metal center can create a specific three-dimensional environment that directs the stereochemical outcome of a reaction.

Photoredox Catalysis: Employing light to activate catalysts can enable unique transformations under mild conditions, potentially allowing for the selective functionalization of this compound. numberanalytics.comrsc.org

Enzymatic Catalysis: Biocatalysts (enzymes) operate with exquisite chemo-, regio-, and stereoselectivity. Exploring enzymes that can accept this compound or its derivatives as substrates could open up green and highly efficient synthetic routes. A novel catalytic mechanism involving a cyanoalanine intermediate has been identified in enzyme reactions, suggesting potential pathways for nitrile-containing compounds. nih.gov

The goal of stereoselective synthesis is to control the three-dimensional arrangement of atoms, producing a specific stereoisomer. numberanalytics.com This can be achieved through several approaches, including the use of chiral starting materials, chiral auxiliaries, or, most efficiently, through catalytic enantioselective synthesis where a substoichiometric amount of a chiral catalyst generates large quantities of an enantioenriched product. ethz.ch The synthesis of compound collections based on bicyclic scaffolds from natural products demonstrates the power of highly stereoselective reactions in creating structural diversity for drug discovery. mdpi.com

Advanced In-Situ and Operando Spectroscopic Characterization Techniques

A deep, molecular-level understanding of reaction mechanisms is critical for rational catalyst design and process optimization. Advanced spectroscopic techniques that can monitor reactions under actual working conditions (operando) or in a simulated reaction environment (in situ) are indispensable tools for studying the chemistry of this compound. tu-darmstadt.dechimia.ch

These techniques allow researchers to observe dynamic changes in catalyst structure and to identify transient reaction intermediates that are invisible to traditional post-reaction analysis. chimia.chrsc.org

| Spectroscopic Technique | Information Provided | Relevance to this compound Research |

| Operando Raman Spectroscopy | Provides vibrational "fingerprints" of molecular structures, including both catalyst surfaces and adsorbed species. ornl.gov | Identifying active sites and key intermediates in real-time during catalytic conversions of this compound. ornl.govnih.gov |

| In-Situ IR Spectroscopy (DRIFTS, ATR) | Detects functional groups and bonding environments of surface species and intermediates. rsc.orgmdpi.com | Elucidating reaction pathways by observing the formation and consumption of intermediates containing nitrile and carbonyl groups. nih.govmdpi.com |

| In-Situ/Operando X-ray Techniques (XAS, XPS, XRD) | Reveals information about the electronic state, local coordination environment of metal atoms in catalysts, and crystalline phases. rsc.orgnih.govrsc.org | Characterizing the active state of metal-based catalysts used in this compound synthesis or transformation under reaction conditions. rsc.orgrsc.org |

| Mass Spectrometry | Monitors gaseous or volatile products and reactants in real-time. | Can be coupled with operando setups to correlate catalytic structural changes with product formation and selectivity. nih.govornl.gov |

By combining multiple complementary techniques, such as coupling Raman spectroscopy with mass spectrometry, researchers can obtain a holistic view, correlating the structural evolution of a catalyst with its catalytic performance (activity and selectivity) in reactions involving this compound. tu-darmstadt.deornl.gov This approach is crucial for understanding why certain catalysts are effective and for designing next-generation systems. chimia.ch

Development of High-Throughput Screening Methodologies for Material Science Applications

The discovery of new materials with tailored properties is a key driver of technological advancement. numberanalytics.com this compound, with its reactive functional groups, is a promising building block for novel polymers and functional materials. High-throughput screening (HTS) in materials science has emerged as a revolutionary approach to accelerate this discovery process, moving beyond slow, trial-and-error methods. numberanalytics.comresearchgate.net

Developing HTS workflows for this compound-based materials would involve:

Library Synthesis: Using parallel synthesis techniques, large libraries of polymers or materials derived from this compound would be created, where variables like co-monomers, additives, or processing conditions are systematically varied. spirochem.com

High-Throughput Characterization: Automated instruments would then rapidly measure key properties across the library. This could include mechanical properties (using techniques like Digital Image Correlation), optical properties, or electronic conductivity. dantecdynamics.com

Data Analysis and Discovery: Computational tools and machine learning algorithms would analyze the large datasets generated to identify structure-property relationships. numberanalytics.comyoutube.com This allows for the rapid down-selection of the most promising material candidates for more detailed investigation.

The integration of automated synthesis robots with online characterization sensors is a key trend, enabling the entire discovery workflow from synthesis to testing to be streamlined. chemspeed.comchemspeed.com For example, a system could automatically synthesize a library of this compound-based polymers and then use automated spectroscopy or mechanical testing to screen for desirable traits, significantly shortening the development timeline for new materials. youtube.com This approach is transforming materials research across diverse fields, including catalysis, electronics, and energy. hte-company.comspringer.comktu.lt

Q & A

Q. What are the established protocols for synthesizing cyanomalondialdehyde in laboratory settings, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthesis Design : Use nucleophilic addition reactions between malondialdehyde precursors and cyanide sources (e.g., KCN) under controlled pH (6–8) and inert atmospheres to minimize side reactions.

- Optimization : Employ fractional factorial design to test variables (temperature, solvent polarity, catalyst concentration). Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to stabilize the product .

- Characterization : Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare retention factors (Rf values) with standards in multiple solvent systems to confirm identity .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex mixtures, and what validation steps are necessary?

Methodological Answer:

- Detection : Use reverse-phase HPLC with UV-Vis detection (λ = 250–280 nm) coupled with diode-array spectroscopy for peak purity assessment. For trace analysis, derivatize with hydrazine reagents to enhance sensitivity and specificity .

- Quantification : Calibrate using external standards with linearity ranges (R² > 0.995). Validate via spike-recovery tests (90–110% recovery) and inter-day precision studies (RSD < 5%) .

- Cross-Verification : Confirm results with LC-MS/MS in multiple reaction monitoring (MRM) mode to rule out matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying environmental conditions?

Methodological Answer:

- Experimental Design :

- Variables : Test pH (2–12), temperature (4–60°C), and light exposure. Use buffered solutions to isolate pH effects.

- Sampling : Collect aliquots at timed intervals (0–72 hrs) and quench reactions with stabilizing agents (e.g., BHT for radical inhibition).

- Data Collection : Monitor degradation via UV-Vis spectroscopy (absorbance decay at λₘₐₓ) and fit kinetic models (e.g., first-order decay) using nonlinear regression .

- Statistical Analysis : Calculate rate constants (k) with 95% confidence intervals. Use ANOVA to compare degradation rates across conditions .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Contradiction Analysis :

- Empirical Falsification : Replicate experiments under identical conditions to rule out procedural errors. Cross-validate spectral data (e.g., NMR, IR) with computational simulations (DFT-based vibrational frequency calculations) .

- Error Propagation : Quantify instrument uncertainties (e.g., NMR shimming, baseline correction) and incorporate into error bars. Use t-tests to assess significance of spectral peak discrepancies .

- Comparative Studies : Benchmark results against literature data for analogous compounds (e.g., malondialdehyde derivatives) to identify systematic biases .

Q. How can computational modeling be integrated with experimental data to elucidate this compound’s reaction mechanisms?

Methodological Answer:

- Hybrid Workflow :

- In Silico Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) to predict transition states and reaction pathways. Compare activation energies with experimental Arrhenius plots .

- Experimental Validation : Use isotopic labeling (e.g., ¹³C-cyanide) to trace reaction intermediates. Analyze isotope effects via MS fragmentation patterns .

- Data Synthesis : Overlay computed IR spectra with experimental data to validate mechanistic hypotheses. Use statistical tools (e.g., RMSD) to quantify alignment accuracy .

Q. What methodologies are recommended for studying this compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Binding Studies :

- Spectroscopic Titration : Use fluorescence quenching assays (e.g., Förster resonance energy transfer) to measure binding constants (Kd). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .

- Structural Analysis : Employ circular dichroism (CD) to monitor conformational changes in biomolecules. For covalent adducts, use X-ray crystallography or cryo-EM if complexes are stable .

- Controls : Include competitive inhibitors (e.g., malondialdehyde) to assess specificity. Use negative controls (e.g., scrambled DNA sequences) to rule out nonspecific binding .

Guidance for Rigorous Research Design

- Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables .

- Data Management : Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo. Use version control (e.g., Git) for computational workflows .

- Ethical Compliance : Obtain institutional review for studies involving biohazards (e.g., cyanide precursors). Document safety protocols (e.g., fume hood use, waste disposal) in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.